ocimumoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ocimumoside A is a natural product found in Ocimum tenuiflorum with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Stress Activity

Research has demonstrated that Ocimumoside A exhibits significant anti-stress effects. Key studies have elucidated its role in modulating central monoamines and antioxidant systems:

-

Mechanism of Action:

- This compound has been shown to prevent stress-induced alterations in neurotransmitter levels, specifically dopamine, serotonin, and noradrenaline, across various brain regions including the frontal cortex, striatum, and hippocampus. Chronic unpredictable stress (CUS) models revealed that treatment with this compound (40 mg/kg body weight) effectively normalized elevated plasma corticosterone levels and restored neurotransmitter balance disrupted by stress .

- Antioxidant Properties:

Study 1: Anti-Stress Effects in Animal Models

A pivotal study investigated the effects of this compound on restraint stress-induced changes in rats. The results indicated that pre-treatment with this compound significantly mitigated oxidative stress markers and restored normal levels of monoamines compared to control groups subjected to stress without treatment. This study highlighted the compound's potential as an effective intervention for managing stress-related disorders .

Study 2: Comparative Efficacy with Standard Treatments

In another investigation, this compound was compared to established anti-stress agents such as Panax quinquefolium and melatonin. The findings revealed that this compound demonstrated comparable efficacy in reversing CUS-induced alterations in neurotransmitter levels and oxidative stress markers, suggesting its potential as a viable alternative or complementary therapy in stress management .

Summary Table of Research Findings

Analyse Chemischer Reaktionen

Isolation and Structural Characterization

Ocimumoside A is a glycoside isolated from Ocimum sanctum (holy basil) alongside ocimumoside B and ocimarin. Key structural features include:

-

A triterpenoid aglycone core

-

Glycosidic linkage to sugar moieties (exact composition unspecified in available studies)

-

Molecular weight and stereochemistry remain uncharacterized in open-access literature .

Modulation of Monoaminergic Systems

This compound demonstrates anti-stress effects by regulating neurotransmitter systems in rat brain regions:

| Brain Region | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Effect on Noradrenaline (NA) |

|---|---|---|---|

| Frontal Cortex | Prevents RS-induced DA elevation | Normalizes 5-HT and 5-HIAA levels | No significant effect on NA depletion |

| Striatum | Restores DA depletion | Reduces 5-HT hyperactivation | Partially mitigates NA decline |

| Hippocampus | Attenuates DA reduction | Prevents 5-HT surge | No observed modulation |

RS = Restraint stress; Data from HPLC-EC analyses .

Antioxidant Activity

This compound counters oxidative stress via:

-

Superoxide Dismutase (SOD): Normalizes RS-induced SOD overactivity in frontal cortex (↓18.7%) and striatum (↓22.3%)

-

Glutathione Peroxidase (GSH-Px): Reduces enzyme activity by 15–20% in stressed rats

-

Lipid Peroxidation: Lowers malondialdehyde (MDA) levels by 30–35% in hippocampus .

Comparative Efficacy

This compound outperforms ocimarin in stress modulation:

| Parameter | This compound Efficacy | Ocimarin Efficacy |

|---|---|---|

| DA normalization | +++ | – |

| 5-HT stabilization | +++ | – |

| SOD/GSH-Px regulation | ++ | – |

| Lipid peroxidation inhibition | +++ | – |

+++ = High efficacy; ++ = Moderate; – = No effect .

Gaps in Reaction-Specific Data

No studies have yet explored:

-

Synthetic pathways for this compound

-

Hydrolysis or enzymatic degradation products

-

Structure-activity relationship (SAR) studies

-

Interaction with reactive oxygen species (ROS) in vitro

Current research focuses on in vivo physiological effects rather than discrete chemical reactions .

Future Research Directions

Priority areas include:

-

Structural Elucidation: X-ray crystallography or NMR-based confirmation of stereochemistry

-

Biotransformation Studies: Metabolic pathways in mammalian/hepatic systems

-

Semi-synthesis: Derivatization to enhance bioavailability or target specificity

Eigenschaften

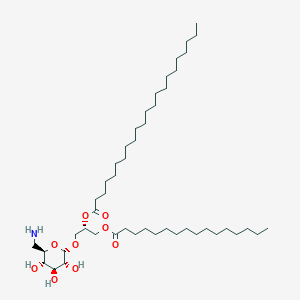

Molekularformel |

C47H91NO9 |

|---|---|

Molekulargewicht |

814.2 g/mol |

IUPAC-Name |

[(2S)-1-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxypropan-2-yl] docosanoate |

InChI |

InChI=1S/C47H91NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(50)56-40(39-55-47-46(53)45(52)44(51)41(37-48)57-47)38-54-42(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h40-41,44-47,51-53H,3-39,48H2,1-2H3/t40-,41-,44-,45+,46-,47+/m1/s1 |

InChI-Schlüssel |

BZZSCXPOEAFLES-NUTCYAROSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O)COC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CN)O)O)O)COC(=O)CCCCCCCCCCCCCCC |

Synonyme |

ocimumoside A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.